molecular formula C11H15NO B1285868 Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride CAS No. 39959-32-5

Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride

Cat. No.: B1285868
CAS No.: 39959-32-5
M. Wt: 177.24 g/mol
InChI Key: QJELTXMOQPANOW-UHFFFAOYSA-N
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Description

Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride is an organic compound with notable biological activity, particularly in the realms of pharmacology and medicinal chemistry. Its structure, characterized by a cyclopropyl group and a para-methoxyphenyl substituent, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₅ClN₁O
  • Molecular Weight : 177.24 g/mol
  • Classification : Amine

The unique structure of this compound contributes to its pharmacological properties, making it a subject of interest for further investigation.

Antidepressant Effects

Preliminary studies indicate that this compound may exhibit antidepressant effects. The compound's interaction with serotonin receptors, particularly the 5-HT2C receptor, has been highlighted in research aimed at developing selective agonists. For instance, modifications to the compound have resulted in derivatives that display significant agonistic activity at the 5-HT2C receptor, with EC50 values around 23 nM .

Interaction Studies

Studies have shown that this compound interacts with various neurotransmitter systems. Its affinity for the 5-HT2C receptor suggests potential applications in treating mood disorders. Additionally, research indicates possible interactions with opioid receptors, which could further elucidate its pharmacological profile .

Case Studies and Research Findings

  • Synthesis and Binding Affinity : A series of studies focused on synthesizing derivatives of this compound to evaluate their binding affinities to serotonin receptors. The findings demonstrated that specific substitutions could enhance receptor selectivity and potency .
  • ADMET Properties : In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of synthesized derivatives revealed promising profiles. For example, one derivative exhibited high plasma protein binding (82%) and low inhibition of CYP450 enzymes, indicating favorable metabolic stability .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds showed that certain derivatives could reduce cell viability in cancer cell lines significantly. For instance, some cyclopropyl-substituted compounds demonstrated nanomolar GI50 values against tumor cells, suggesting potential anticancer properties .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₅ClN₁OExhibits antidepressant effects via 5-HT2C receptor
Cyclobutylmethyl-(4-methoxy-phenyl)-amineC₁₂H₁₅ClN₁OContains a cyclobutyl group instead of cyclopropyl
1-(4-Methoxyphenyl)cyclohexanemethylamineC₁₃H₁₉N₁OFeatures a cyclohexane ring
Phenethyl-(4-methoxy-phenyl)-amineC₁₂H₁₅N₁OLacks the cyclopropane structure

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-7,9,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELTXMOQPANOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-32-5
Record name N-(cyclopropylmethyl)-4-methoxyaniline
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